
1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with a molecular formula of C7H3BrClF3NO. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, agrochemicals, and material science.
準備方法
The synthesis of 1-(5-bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-chloropyridine.
Reaction with Trifluoroacetic Anhydride: The 5-bromo-2-chloropyridine is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction introduces the trifluoroethanone moiety to the pyridine ring.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反応の分析
1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using lithium aluminum hydride to form the corresponding alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
作用機序
The mechanism of action of 1-(5-bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The trifluoroethanone moiety can enhance the compound’s binding affinity to its target, leading to increased potency and efficacy.
類似化合物との比較
1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:
5-Bromo-2-chloropyridine: This compound lacks the trifluoroethanone moiety and has different reactivity and applications.
5-Bromo-2-fluoropyridine: This compound has a fluorine atom instead of chlorine, leading to different electronic properties and reactivity.
2-Bromo-4-chloropyridine: This compound has the bromine and chlorine atoms in different positions, affecting its chemical behavior and applications.
The uniqueness of 1-(5-bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one lies in its trifluoroethanone moiety, which imparts distinct electronic properties and reactivity, making it valuable in various scientific research fields.
特性
分子式 |
C7H2BrClF3NO |
|---|---|
分子量 |
288.45 g/mol |
IUPAC名 |
1-(5-bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2BrClF3NO/c8-4-2-13-5(9)1-3(4)6(14)7(10,11)12/h1-2H |
InChIキー |
DWDWMSUBGQPMEN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)Br)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




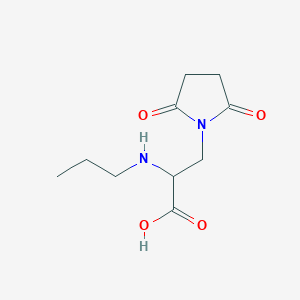

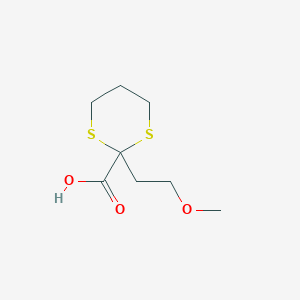
![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
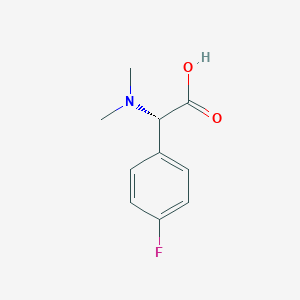
![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)

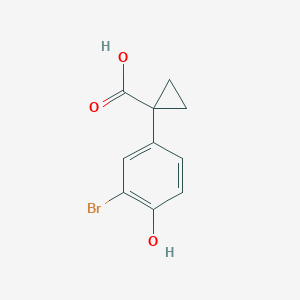

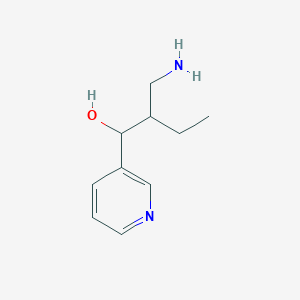
![5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B13546032.png)
